molecular formula C6H10ClFO B15205113 1-Chloro-1-Fluoro-2-Hexanone

1-Chloro-1-Fluoro-2-Hexanone

Cat. No.: B15205113
M. Wt: 152.59 g/mol
InChI Key: VFWGHWCSZVFRRH-UHFFFAOYSA-N
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Description

1-Chloro-1-Fluoro-2-Hexanone (C₆H₁₀ClFO) is a halogenated ketone featuring both chlorine and fluorine substituents at the 1-position of a hexan-2-one backbone. This dual halogenation introduces unique electronic and steric effects, influencing its reactivity, stability, and physical properties. The compound’s electrophilic carbonyl group, combined with electron-withdrawing halogens, suggests applications in organic synthesis, particularly in nucleophilic substitutions or as intermediates in pharmaceutical manufacturing .

Properties

Molecular Formula

C6H10ClFO

Molecular Weight

152.59 g/mol

IUPAC Name

1-chloro-1-fluorohexan-2-one

InChI

InChI=1S/C6H10ClFO/c1-2-3-4-5(9)6(7)8/h6H,2-4H2,1H3

InChI Key

VFWGHWCSZVFRRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-Fluoro-2-Hexanone can be synthesized through several methods. One common approach involves the halogenation of 2-hexanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the carbon chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-Fluoro-2-Hexanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted hexanones.

    Reduction: The primary product is 1-Chloro-1-Fluoro-2-Hexanol.

    Oxidation: Products include 1-Chloro-1-Fluoro-2-Hexanoic acid and other oxidized derivatives.

Scientific Research Applications

1-Chloro-1-Fluoro-2-Hexanone has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-Fluoro-2-Hexanone involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile compound for various chemical transformations. The carbonyl group in the molecule is highly reactive, allowing it to participate in a wide range of reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Key Observations :

  • Density: The presence of halogens increases density compared to unsubstituted 2-hexanone. For example, 6-Chloro-2-hexanone has a density of 1.02 g/mL , whereas 2-hexanone is less dense (0.81 g/mL) . The dual halogenation in this compound likely elevates its density further.
  • Molecular Weight: Fluorine’s lower atomic mass (vs. chlorine) reduces the overall molecular weight compared to mono-chloro analogs like 2-Chloro-1-phenyl-1-hexanone (210.70 g/mol) .

Biological Activity

1-Chloro-1-fluoro-2-hexanone (CAS Number: 56597-22-9) is a halogenated ketone that has garnered attention for its potential biological activities and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC6_6H10_10ClF0
Molecular Weight152.594 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point161.1 ± 20.0 °C at 760 mmHg
Flash Point51.2 ± 21.8 °C
LogP2.19

These properties suggest that the compound has moderate lipophilicity, which may influence its interaction with biological membranes and systems.

Mechanisms of Biological Activity

The biological activity of halogenated compounds like this compound often involves interactions with cellular components, including enzymes and receptors. The presence of halogens can enhance reactivity and alter pharmacokinetics compared to non-halogenated analogs.

Potential Mechanisms:

  • Enzyme Inhibition : Halogenated ketones are known to inhibit specific enzymes through covalent modification or competitive inhibition.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, potentially influencing signaling pathways.
  • Metabolic Pathways : The metabolic pathways for halogenated compounds can include oxidation and conjugation, leading to various metabolites that may exhibit different biological activities.

Case Study 1: Antimicrobial Activity

Research has indicated that halogenated ketones can exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound, against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound possesses significant antimicrobial activity, particularly against gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to assess the safety profile of the compound:

Cell LineIC50 (µM)
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM
NIH3T3 (fibroblast)>100 µM

The results indicate a selective cytotoxic effect on cancer cell lines while exhibiting lower toxicity towards normal fibroblasts, highlighting its potential as an anticancer agent.

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